REACTION_CXSMILES
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Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[C:4]([Cl:11])[N:3]=1.Cl.[CH2:13]([O:15][C:16](=[O:19])[CH2:17][NH2:18])[CH3:14].C(N(CC)CC)C>C(O)C>[CH2:13]([O:15][C:16](=[O:19])[CH2:17][NH:18][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[C:4]([Cl:11])[N:3]=1)[CH3:14] |f:1.2|
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Name
|
|
Quantity
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1 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC=C1[N+](=O)[O-])Cl
|
Name
|
|
Quantity
|
0.725 g
|
Type
|
reactant
|
Smiles
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Cl.C(C)OC(CN)=O
|
Name
|
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Name
|
|
Quantity
|
10 mL
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Type
|
solvent
|
Smiles
|
C(C)O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The resulting solution was stirred overnight at room temperature under nitrogen
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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the suspension was filtered
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Type
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WASH
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Details
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the solid was washed with 3-10 ml portions of absolute ethanol
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Type
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CUSTOM
|
Details
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The combined filtrate and washings were evaporated under reduced pressure at room temperature
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Type
|
CUSTOM
|
Details
|
to give a yellow solid which
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Type
|
CUSTOM
|
Details
|
was triturated in water (30 ml)
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Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
WASH
|
Details
|
rinsed with additional water
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Type
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CUSTOM
|
Details
|
The solid was recrystallized from isopropyl ether/light petroleum ether
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Type
|
CUSTOM
|
Details
|
the resulting solid was purified by column chromatography (10 g of silica gel) with 1:1 isopropyl ether/light petroleum ether as the eluting solvent
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Type
|
CUSTOM
|
Details
|
The appropriate fraction was recrystallized from isopropyl ether
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
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Smiles
|
C(C)OC(CNC1=NC(=CC=C1[N+](=O)[O-])Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |